molecular formula C6H14ClNO2 B1454847 3-(Hydroxymethyl)piperidin-4-ol hydrochloride CAS No. 955027-77-7

3-(Hydroxymethyl)piperidin-4-ol hydrochloride

Cat. No. B1454847
CAS RN: 955027-77-7
M. Wt: 167.63 g/mol
InChI Key: QOJFPEWWJFTVFY-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, also known as HMPH, is a chemically synthesized compound that is widely used in research. It has a molecular weight of 167.64 .


Synthesis Analysis

The synthesis of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be achieved through several steps including benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

3-(Hydroxymethyl)piperidin-4-ol hydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as they are present in more than twenty classes of drugs, including alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are explored for their potential pharmacological activities.

Anticancer Research

Piperidine derivatives, including those synthesized from 3-(Hydroxymethyl)piperidin-4-ol hydrochloride, are being investigated for their anticancer properties. They are utilized in the study of antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . This research is pivotal in the discovery of new cancer therapies.

Antiviral Applications

The structural flexibility of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride allows for the design of novel compounds with potential antiviral activities. Researchers are designing and synthesizing new piperidin-4-ol derivatives to evaluate their efficacy in treating diseases like HIV . This ongoing research could lead to significant advancements in antiviral medication.

Neuropharmacological Potential

Compounds derived from 3-(Hydroxymethyl)piperidin-4-ol hydrochloride are being assessed for their neuropharmacological potential. The piperidine nucleus is a common feature in many FDA-approved drugs and is associated with a variety of biological activities, including anti-Alzheimer’s and antipsychotic effects . This makes it a compound of interest in the field of neurology and psychiatry.

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. As a precursor, 3-(Hydroxymethyl)piperidin-4-ol hydrochloride contributes to the synthesis of compounds that are being tested for pain relief and inflammation reduction, which could benefit patients suffering from chronic pain conditions .

Antioxidant Properties

Natural piperidine-based compounds have shown powerful antioxidant actions. By extension, synthetic derivatives from 3-(Hydroxymethyl)piperidin-4-ol hydrochloride are explored for their ability to inhibit or suppress free radicals. This research has implications for the treatment of diseases caused by oxidative stress .

Safety and Hazards

While specific safety and hazard information for “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(hydroxymethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJFPEWWJFTVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1 g (4.52 mmol) (rac)-1-benzyl-3-hydroxymethyl-piperidin-4-ol (ca 1:1 diast mixture, Synthesis (1999), 11, 1937-1943) in 25 ml of MeOH was treated with a solution of HCl in dioxane (1.24 ml, 4 M in dioxane, 4.97 mmol) and 95 mg of Pd(OH)2/C (20%) and was stirred over H2-atmosphere for 16 h. After filtration, new catalyst was added (95 mg of Pd(OH)2/C (20%)) and stirred over H2-atmosphere for 2 days. After filtration, the solution was evaporated under reduced pressure to yield 0.66 g (86%) of the title compound as a ca 1:1 cis/trans mixture, MS: 132.3 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 2
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 3
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 4
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 5
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 6
3-(Hydroxymethyl)piperidin-4-ol hydrochloride

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